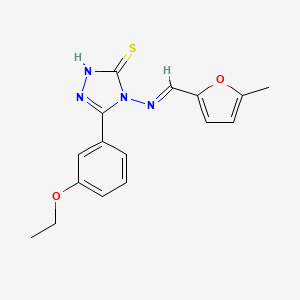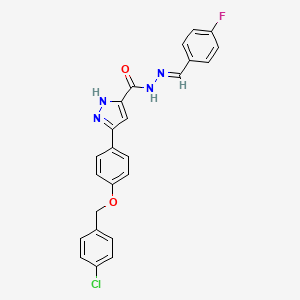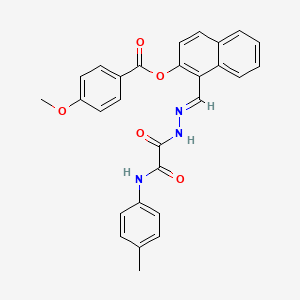![molecular formula C27H27N3O5 B12023916 4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B12023916.png)
4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-propoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-((E)-{2-[2-(4-éthylanilino)-2-oxoacétyl]hydrazono}méthyl)phényl 4-propoxybenzoate est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé présente une structure unique qui comprend à la fois des groupes fonctionnels hydrazone et ester, ce qui en fait une molécule polyvalente pour diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-((E)-{2-[2-(4-éthylanilino)-2-oxoacétyl]hydrazono}méthyl)phényl 4-propoxybenzoate implique généralement un processus en plusieurs étapes. L'étape initiale implique souvent la formation de l'intermédiaire hydrazone par réaction de la 4-éthylaniline avec un composé oxoacétyl approprié en conditions acides ou basiques. Cet intermédiaire est ensuite réagi avec l'acide 4-propoxybenzoïque ou ses dérivés pour former le produit ester final. Les conditions réactionnelles peuvent varier, mais les solvants courants comprennent l'éthanol ou le méthanol, et les réactions sont généralement effectuées à des températures élevées pour assurer une conversion complète.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et d'équipements de synthèse automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, la purification du produit final peut impliquer des techniques telles que la recristallisation ou la chromatographie pour garantir une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-((E)-{2-[2-(4-éthylanilino)-2-oxoacétyl]hydrazono}méthyl)phényl 4-propoxybenzoate peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Substitution : Les groupes ester et hydrazone peuvent participer à des réactions de substitution nucléophile, souvent en utilisant des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène dans l'acide acétique ou permanganate de potassium dans l'eau.
Réduction : Borohydrure de sodium dans l'éthanol ou hydrure d'aluminium et de lithium dans l'éther.
Substitution : Halogénures d'alkyle en présence d'une base telle que l'hydroxyde de sodium ou chlorures d'acyle en présence d'un catalyseur tel que la pyridine.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques correspondants, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
Le 4-((E)-{2-[2-(4-éthylanilino)-2-oxoacétyl]hydrazono}méthyl)phényl 4-propoxybenzoate présente une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique ou inhibiteur dans des études enzymatiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour diverses substances chimiques industrielles.
Mécanisme d'action
Le mécanisme d'action du 4-((E)-{2-[2-(4-éthylanilino)-2-oxoacétyl]hydrazono}méthyl)phényl 4-propoxybenzoate implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydrazone peut former des liaisons covalentes réversibles avec les sites actifs des enzymes, inhibant potentiellement leur activité. De plus, le groupe ester peut subir une hydrolyse, libérant des métabolites actifs qui peuvent interagir avec les voies cellulaires.
Mécanisme D'action
The mechanism of action of 4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group may undergo hydrolysis, releasing active metabolites that can interact with cellular pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d'éthyle : Un ester plus simple avec une réactivité similaire dans les réactions de substitution nucléophile.
1-Benzyl 2-méthyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate : Un autre ester complexe avec des applications en chimie synthétique.
Unicité
Le 4-((E)-{2-[2-(4-éthylanilino)-2-oxoacétyl]hydrazono}méthyl)phényl 4-propoxybenzoate est unique en raison de sa combinaison de groupes fonctionnels hydrazone et ester, qui offrent une plateforme polyvalente pour diverses réactions chimiques et applications. Sa structure permet de multiples points de modification, ce qui en fait un composé précieux à la fois en recherche et en milieu industriel.
Propriétés
Formule moléculaire |
C27H27N3O5 |
|---|---|
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C27H27N3O5/c1-3-17-34-23-15-9-21(10-16-23)27(33)35-24-13-7-20(8-14-24)18-28-30-26(32)25(31)29-22-11-5-19(4-2)6-12-22/h5-16,18H,3-4,17H2,1-2H3,(H,29,31)(H,30,32)/b28-18+ |
Clé InChI |
YPHTYPFMHHCYJW-MTDXEUNCSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)CC |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid](/img/structure/B12023871.png)
![3,4-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12023878.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12023888.png)



